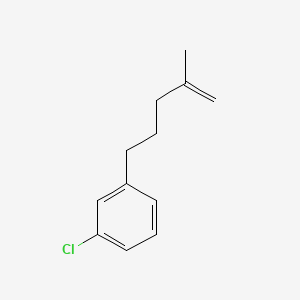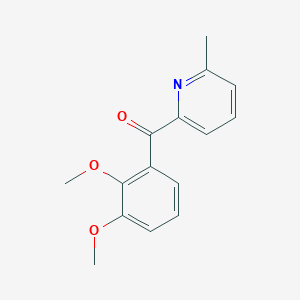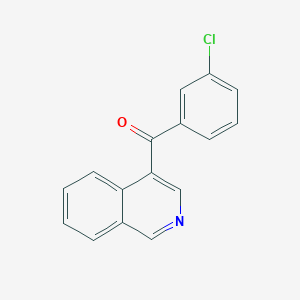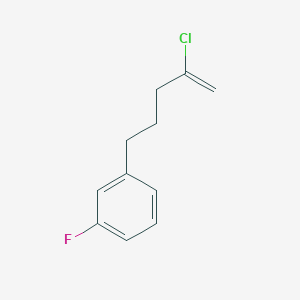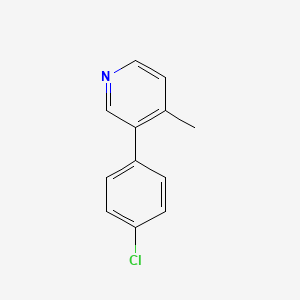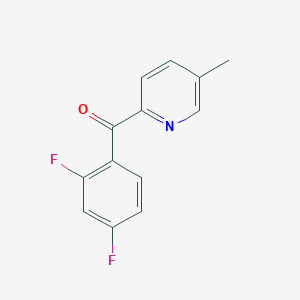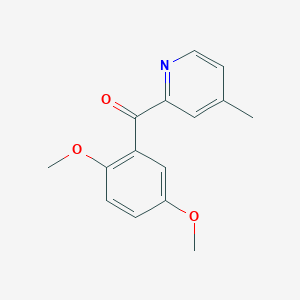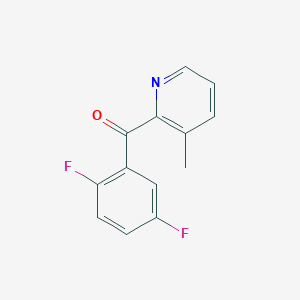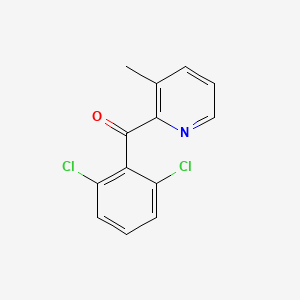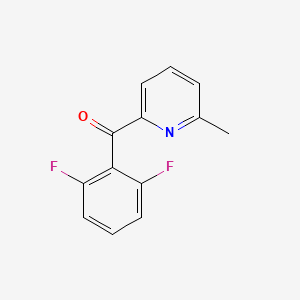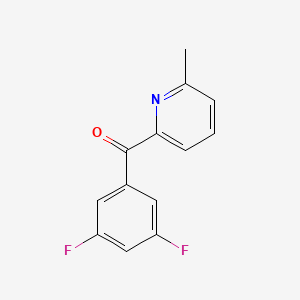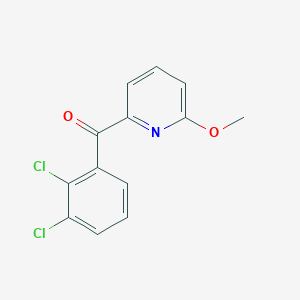![molecular formula C12H14ClF3N4O B1421589 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide CAS No. 1221794-66-6](/img/structure/B1421589.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-hydroxy-4-piperidinecarboximidamide
Descripción general
Descripción
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperidine ring bonded to a hydroxycarboximidamide moiety
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase .
Mode of Action
It can be inferred from related compounds that it may act as an inhibitor of bacterial phosphopantetheinyl transferase , thwarting bacterial growth by attenuating secondary metabolism .
Biochemical Pathways
Related compounds have been found to impact pathways activated by phosphopantetheinyl transferases, including microbial fatty acid synthase (fas), a multidomain enzyme complex . This could lead to a reduction in FAS anabolic capacity, potentially affecting cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of bacterial cell walls .
Result of Action
Related compounds have been found to exhibit excellent fungicidal activity , suggesting that this compound may also have potent antimicrobial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyridine Intermediate:
- Starting with 3-chloro-5-(trifluoromethyl)pyridine, the compound is synthesized through halogenation and trifluoromethylation reactions.
- Halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
- Trifluoromethylation is often carried out using trifluoromethylating agents such as Ruppert-Prakash reagent (CF₃SiMe₃) under specific conditions.
-
Coupling with Piperidine:
- The pyridine intermediate is then coupled with 4-piperidinecarboximidamide through nucleophilic substitution reactions.
- This step may require the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, facilitating the nucleophilic attack on the pyridine ring.
-
Hydroxylation:
- The final step involves the introduction of the hydroxy group to form the hydroxycarboximidamide moiety. This can be achieved through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: with appropriate reactors and maintaining stringent control over reaction conditions.
Purification processes: such as recrystallization, chromatography, or distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products:
Oxidation Products: Carbonyl derivatives
Reduction Products: Amines, alcohols
Substitution Products: Various substituted pyridines
Aplicaciones Científicas De Investigación
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for pesticides and herbicides.
Comparación Con Compuestos Similares
3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the piperidine and hydroxycarboximidamide groups.
4-piperidinecarboximidamide: Contains the piperidine ring but lacks the pyridine and trifluoromethyl groups.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a hydroxycarboximidamide-substituted piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-hydroxy-4-piperidinecarboximidamide, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxypiperidine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-7(2-4-20)10(17)19-21/h5-7,21H,1-4H2,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONARYRUCGZETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1/C(=N/O)/N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


